![molecular formula C19H23NO6S B6081829 2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfonylethyl]pyridine;oxalic acid](/img/structure/B6081829.png)
2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfonylethyl]pyridine;oxalic acid
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Overview
Description
2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfonylethyl]pyridine;oxalic acid is a complex organic compound that features a pyridine ring substituted with a sulfonylethyl group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfonylethyl]pyridine;oxalic acid typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the sulfonylethyl group through a sulfonation reaction. The propan-2-ylphenyl group can be attached via a Friedel-Crafts alkylation. Finally, the oxalic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfonylethyl]pyridine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfonylethyl and propan-2-ylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfonylethyl]pyridine;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a precursor to pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfonylethyl]pyridine;oxalic acid involves its interaction with molecular targets in biological systems. This may include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the compound’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-[2-(4-methylphenyl)sulfonylethyl]pyridine
- 2-Methyl-5-[2-(4-ethylphenyl)sulfonylethyl]pyridine
- 2-Methyl-5-[2-(4-tert-butylphenyl)sulfonylethyl]pyridine
Uniqueness
2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfonylethyl]pyridine;oxalic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a sulfonylethyl group with a propan-2-ylphenyl moiety and an oxalic acid component makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-5-[2-(4-propan-2-ylphenyl)sulfonylethyl]pyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S.C2H2O4/c1-13(2)16-6-8-17(9-7-16)21(19,20)11-10-15-5-4-14(3)18-12-15;3-1(4)2(5)6/h4-9,12-13H,10-11H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEPBUZMPFLKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCS(=O)(=O)C2=CC=C(C=C2)C(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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